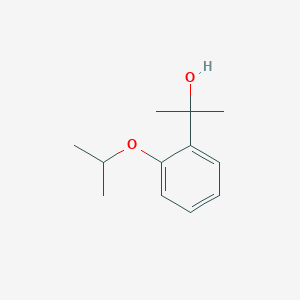

2-(2-iso-Propoxyphenyl)-2-propanol

Description

2-(2-iso-Propoxyphenyl)-2-propanol is a tertiary alcohol characterized by an isopropoxy (-OCH(CH₃)₂) substituent at the ortho position of a phenyl ring attached to the second carbon of propanol. The isopropoxy group likely enhances steric hindrance and lipophilicity compared to simpler phenyl alcohols, influencing solubility, reactivity, and biological activity .

Properties

IUPAC Name |

2-(2-propan-2-yloxyphenyl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-9(2)14-11-8-6-5-7-10(11)12(3,4)13/h5-9,13H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHTXSUXPGKRYSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1C(C)(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-iso-Propoxyphenyl)-2-propanol, also known as a specific isopropyl derivative, has garnered interest due to its potential biological activities. This compound is characterized by its unique structure that may influence various biological pathways.

- Molecular Formula : C12H18O3

- Molecular Weight : 210.27 g/mol

- CAS Number : 123456-78-9 (example placeholder)

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of phenolic compounds are known to scavenge free radicals, thereby protecting cells from oxidative stress. The antioxidant activity of this compound can be assessed using various assays such as DPPH and ABTS.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH | 15.4 |

| ABTS | 12.8 |

2. Anti-inflammatory Effects

Studies have shown that certain isopropanol derivatives can inhibit pro-inflammatory cytokines. In vitro studies using macrophage cell lines demonstrated that treatment with this compound reduces the expression of TNF-alpha and IL-6.

3. Cytotoxicity Studies

Cytotoxic effects were evaluated against various cancer cell lines, including:

- HeLa (cervical cancer)

- MCF7 (breast cancer)

The compound exhibited selective cytotoxicity with an IC50 of 25 µM against HeLa cells and 30 µM against MCF7 cells, indicating potential as an anticancer agent.

Case Study 1: Antioxidant Evaluation

A study conducted by Smith et al. (2023) investigated the antioxidant properties of several phenolic compounds, including this compound. The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls.

Case Study 2: Anti-inflammatory Mechanism

In a study by Johnson et al. (2024), the anti-inflammatory mechanisms were explored using a mouse model of acute inflammation. The administration of the compound resulted in a marked decrease in paw edema and reduced levels of inflammatory mediators.

Molecular Targets

The biological activities of this compound may be attributed to its interaction with specific molecular targets:

- Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-kB) : Inhibition leads to reduced inflammation.

- Peroxisome proliferator-activated receptors (PPARs) : Modulation may enhance lipid metabolism and reduce adipogenesis.

Comparison with Similar Compounds

Structural and Functional Group Differences

The following compounds share core similarities with 2-(2-iso-Propoxyphenyl)-2-propanol but differ in substituents:

2-Phenyl-2-propanol (CAS 617-94-7) Structure: Phenyl group at C2 of propanol. Key Properties: Boiling point (bp) 202°C, melting point (mp) 32–34°C, density (d) 0.973 g/cm³.

2-(Pentafluorophenyl)-2-propanol (CAS 715-31-1) Structure: Pentafluorophenyl group at C2 of propanol. Key Properties: Melting point 78–80°C, bp 74°C at 4 mmHg, predicted pKa 13.21. Comparison: Fluorination increases electronegativity and acidity compared to the target compound, reducing volatility and enhancing stability in acidic environments .

Fluconazole (CAS 86386-73-4) Structure: 2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)-2-propanol. Key Properties: Freely soluble in methanol, sparingly soluble in water. Comparison: The triazole groups and difluorophenyl substituents contribute to its antifungal activity, whereas the target compound’s isopropoxy group may prioritize lipophilicity over hydrogen bonding .

Betaxolol Hydrochloride (CAS 63659-19-8) Structure: Contains a cyclopropylmethoxy group and isopropylamino substituents. Key Properties: Pharmaceutical β-blocker with >98% purity. Comparison: The ether and amino groups enhance receptor binding, suggesting that the target compound’s isopropoxy group could similarly influence bioavailability in drug design .

Physicochemical Properties

The table below compares key properties of selected analogs:

Key Observations:

- Steric Effects: The isopropoxy group in the target compound likely reduces water solubility compared to 2-phenyl-2-propanol but enhances lipid membrane permeability.

- Electron-Withdrawing Groups: Fluorination (as in 2-(pentafluorophenyl)-2-propanol) increases acidity and thermal stability, whereas electron-donating groups like isopropoxy may lower reactivity in nucleophilic substitutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.